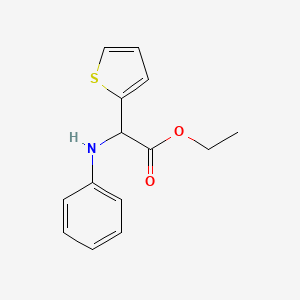
2-O-tert-butyl 1-O-ethyl (2R)-pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two ester groups attached to the ring. The presence of the chiral center makes it an important molecule for enantioselective synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester typically involves the esterification of ®-Pyrrolidine-1,2-dicarboxylic acid. One common method is the reaction of ®-Pyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active pyrrolidine-1,2-dicarboxylic acid, which can then interact with enzymes or receptors in biological systems. The chiral center plays a crucial role in determining the specificity and efficacy of these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester
- Pyrrolidine-1,2-dicarboxylic acid diethyl ester
- Pyrrolidine-1,2-dicarboxylic acid di-tert-butyl ester
Uniqueness
®-Pyrrolidine-1,2-dicarboxylic acid 2-tert-butyl ester 1-ethyl ester is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in enantioselective synthesis and in the development of chiral drugs.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-O-tert-butyl 1-O-ethyl (2R)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-16-11(15)13-8-6-7-9(13)10(14)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Clave InChI |
RWEHYMOPVYJKTE-SECBINFHSA-N |
SMILES isomérico |
CCOC(=O)N1CCC[C@@H]1C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)N1CCCC1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Chloro-N-[(S)-3,3-dimethyl-2-butyl]nicotinamide](/img/structure/B8365922.png)
![7-(Chloroacetyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8365931.png)

![N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]isonicotinamide](/img/structure/B8365969.png)



